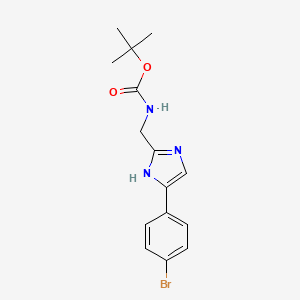

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate

Übersicht

Beschreibung

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate is a chemical compound with the molecular formula C14H18BrN3O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Wirkmechanismus

Mode of Action

It is known that the compound contains a bromophenyl group, which may interact with various biological targets . The exact nature of these interactions and the resulting changes are currently unknown and require further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound and an aldehyde in the presence of ammonia or an amine.

Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Carbamate Formation: The final step involves the reaction of the brominated imidazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The imidazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while hydrolysis will produce the corresponding amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl ((4-(4-chlorophenyl)-1H-imidazol-2-YL)methyl)carbamate

- Tert-butyl ((4-(4-fluorophenyl)-1H-imidazol-2-YL)methyl)carbamate

- Tert-butyl ((4-(4-methylphenyl)-1H-imidazol-2-YL)methyl)carbamate

Uniqueness

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in biological systems, making it a valuable scaffold for drug design and other applications.

Biologische Aktivität

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate, also known by its CAS number 1242094-20-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H18BrN3O2

- Molecular Weight : 348.23 g/mol

- Physical Appearance : Pale-yellow to yellow-brown solid

- Purity : Typically ≥95%

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a 4-(4-bromophenyl)-1H-imidazol-2-yl group. This structural configuration is significant in determining its biological activity.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:

- Inhibition of Enzymatic Activity : Many imidazole derivatives act as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's.

- Modulation of Receptor Activity : Compounds with imidazole rings can interact with Toll-like receptors (TLRs), influencing immune responses.

Antioxidant and Neuroprotective Effects

A study published in Molecules demonstrated that imidazole derivatives could reduce oxidative stress markers in neuronal cells. The specific activity of this compound in this context remains to be fully elucidated, but similar compounds have shown promise in protecting against amyloid beta-induced toxicity in astrocytes.

| Study | Findings |

|---|---|

| In vitro studies on astrocytes | Showed protective effects against Aβ-induced toxicity; improved cell viability when co-treated with Aβ and the compound. |

| Oxidative stress assays | Indicated a reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting potential antioxidant properties. |

Case Studies and Research Findings

- Neuroprotective Studies : In a study assessing the neuroprotective effects of imidazole derivatives, it was found that these compounds could inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. The mechanism included modulation of inflammatory cytokines such as TNF-α and IL-6.

- Pharmacological Evaluations : Research has shown that similar compounds can effectively inhibit acetylcholinesterase with IC50 values indicative of moderate potency (e.g., 15.4 nM for related imidazole compounds). This suggests that this compound may share similar inhibitory effects.

Eigenschaften

IUPAC Name |

tert-butyl N-[[5-(4-bromophenyl)-1H-imidazol-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-9-13-17-8-12(19-13)10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHZDQQNTCBVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.